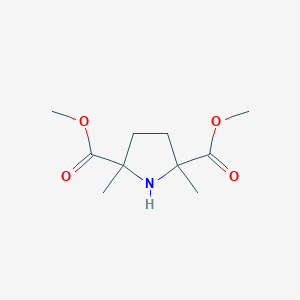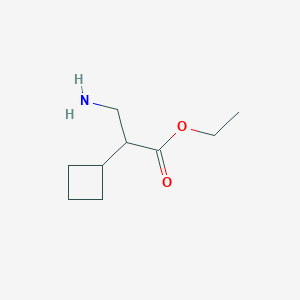
Ethyl 3-amino-2-cyclobutylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-2-cyclobutylpropanoate is an organic compound with the molecular formula C9H17NO2. It is a derivative of propanoic acid, featuring an amino group and a cyclobutyl ring. This compound is of interest due to its unique structure, which combines the properties of an ester and an amino acid derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-cyclobutylpropanoate typically involves the reaction of cyclobutylamine with ethyl acrylate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. Anhydrous ethanol is used as the solvent, and a catalyst like trifluoromethanesulfonic acid is employed to facilitate the reaction. The mixture is heated in an oil bath at temperatures ranging from 120 to 160 degrees Celsius for 16 to 20 hours. After the reaction, the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-2-cyclobutylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ethyl 3-nitro-2-cyclobutylpropanoate.
Reduction: Ethyl 3-amino-2-cyclobutylpropanol.
Substitution: Various N-alkyl or N-acyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-2-cyclobutylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-2-cyclobutylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways. The cyclobutyl ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-2-cyclobutylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-3-cyclobutylpropanoate: Similar structure but with the amino group at a different position.
Ethyl 3-amino-2-cyclopropylpropanoate: Contains a cyclopropyl ring instead of a cyclobutyl ring.
Ethyl 3-amino-2-cyclopentylpropanoate: Contains a cyclopentyl ring instead of a cyclobutyl ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
ethyl 3-amino-2-cyclobutylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8(6-10)7-4-3-5-7/h7-8H,2-6,10H2,1H3 |
InChI-Schlüssel |
GVLZJBKJVMDKIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CN)C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


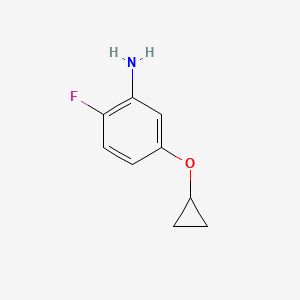
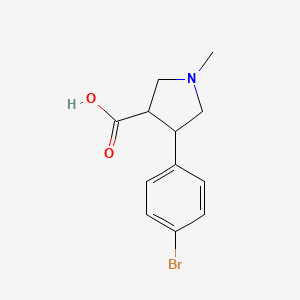
![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)
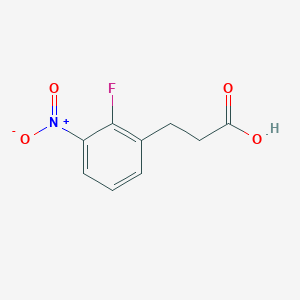

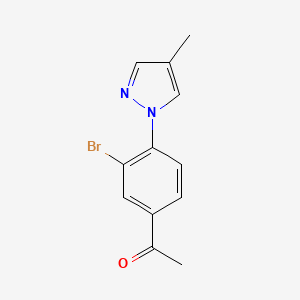
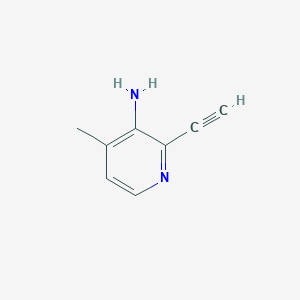
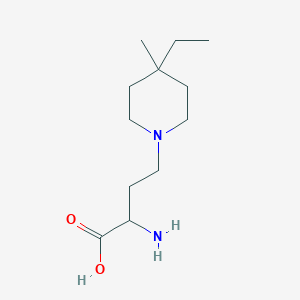


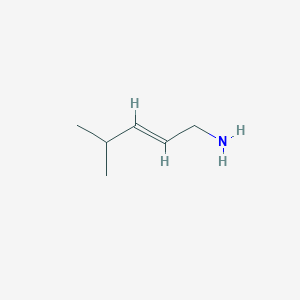
![1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)
